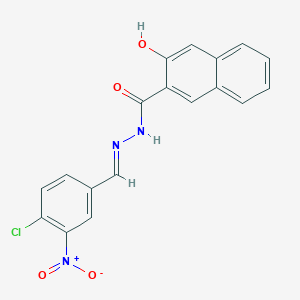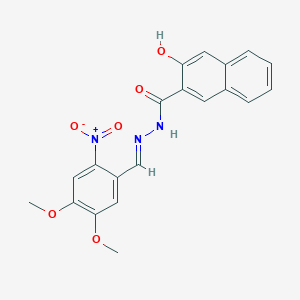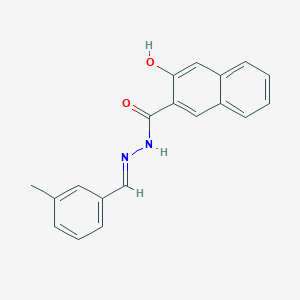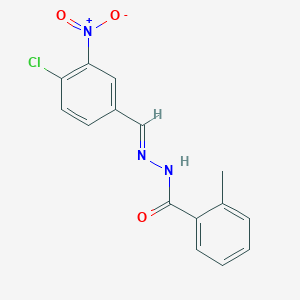![molecular formula C21H18N2O5 B325657 4-[2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B325657.png)
4-[2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl]-2-methoxyphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl]-2-methoxyphenyl acetate is a complex organic compound with the molecular formula C21H18N2O5 and a molecular weight of 378.4 g/mol. This compound is characterized by its unique structure, which includes a naphthalene ring, a hydrazone linkage, and a methoxyphenyl acetate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of 4-[2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl]-2-methoxyphenyl acetate typically involves the condensation of 3-hydroxynaphthalene-2-carbaldehyde with 2-methoxyphenylhydrazine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: It can participate in condensation reactions with various carbonyl compounds to form hydrazones and related derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl]-2-methoxyphenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-[2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl]-2-methoxyphenyl acetate involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can be crucial in its biological activity. Additionally, its ability to undergo redox reactions plays a role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl]-2-methoxyphenyl acetate include:
4-hydroxy-2-quinolones: These compounds share a similar naphthalene structure and exhibit comparable biological activities.
Hydrazone derivatives: Compounds with hydrazone linkages are structurally related and have similar chemical reactivity.
Methoxyphenyl derivatives: These compounds have similar substitution patterns and can undergo analogous chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H18N2O5 |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
[4-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C21H18N2O5/c1-13(24)28-19-8-7-14(9-20(19)27-2)12-22-23-21(26)17-10-15-5-3-4-6-16(15)11-18(17)25/h3-12,25H,1-2H3,(H,23,26)/b22-12+ |
InChI-Schlüssel |
MZDQCFOWGSDKNE-WSDLNYQXSA-N |
Isomerische SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2O)OC |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O)OC |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-hydroxy-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)propyl]naphthalene-2-carbohydrazide](/img/structure/B325574.png)




![N'-[(5-bromo-2-thienyl)methylene]-3-hydroxy-2-naphthohydrazide](/img/structure/B325583.png)


![1-[(4-Methoxy-1-naphthyl)methylene]-2-(2-nitrophenyl)hydrazine](/img/structure/B325586.png)
![(6E)-3-(diethylamino)-6-[[2-(2-nitrophenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B325590.png)
![3-bromo-N'-[(4-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B325593.png)

![3-iodo-N'-[(4-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B325595.png)
![N'-[4-(benzyloxy)benzylidene]-2-nitrobenzohydrazide](/img/structure/B325597.png)
